![molecular formula C12H16N2O3 B1453317 2-(Piperidin-4-ylmethoxy)nicotinic acid CAS No. 1208087-23-3](/img/structure/B1453317.png)
2-(Piperidin-4-ylmethoxy)nicotinic acid
Overview
Description
Scientific Research Applications
Plant Growth Regulation
2-(Piperidin-4-ylmethoxy)nicotinic acid: has been studied for its role in improving plant tolerance and morpho-physiological parameters under stress conditions, such as heavy metal exposure . The compound, along with thiamine, was found to enhance the growth and development of lentil plants exposed to lead, suggesting its potential as a protective agent against environmental stressors in agriculture.
Drug Design and Synthesis
In medicinal chemistry, 2-(Piperidin-4-ylmethoxy)nicotinic acid is a valuable building block for the synthesis of piperidine derivatives, which are present in numerous pharmaceuticals . Its structural flexibility allows for the creation of a wide range of biologically active compounds, making it a significant contributor to the development of new therapeutic agents.
Pharmacological Applications
The piperidine moiety, a component of 2-(Piperidin-4-ylmethoxy)nicotinic acid , is integral to more than twenty classes of pharmaceuticals . Research into the pharmacological applications of piperidine derivatives has shown promise in the discovery of potential drugs, highlighting the importance of this compound in the pharmaceutical industry.
Biological Activity
Studies have indicated that 2-(Piperidin-4-ylmethoxy)nicotinic acid and its related compounds exhibit a range of biological activities . These include roles in modulating physiological processes and contributing to the therapeutic effects of various medications, underscoring the compound’s relevance in biochemistry and pharmacology.
Therapeutic Uses
While specific therapeutic uses of 2-(Piperidin-4-ylmethoxy)nicotinic acid itself are not extensively documented, its structural analogs and derivatives are known to possess a variety of therapeutic properties . This suggests potential areas of application in treating diseases or conditions where related compounds have been effective.
Clinical Studies
The role of 2-(Piperidin-4-ylmethoxy)nicotinic acid in clinical studies is primarily as a research chemical . Its use in experimental settings provides insights into its safety profile, efficacy, and mechanism of action, which are crucial for its eventual application in clinical therapeutics.
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-14-11(10)17-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWXZAQONWHSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethoxy)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.